molecular formula C15H19ClN6O B4391948 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B4391948
M. Wt: 334.80 g/mol
InChI Key: OFLFQEUAPWWTMT-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazole derivatives.

Scientific Research Applications

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an antiviral and anti-inflammatory agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide include other triazole derivatives, such as:

    1,2,4-Triazole: A basic triazole compound with various biological activities.

    Fluconazole: An antifungal agent that contains a triazole ring.

    Voriconazole: Another antifungal agent with a triazole structure.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of a triazole ring with a piperazine moiety and a chloro-substituted phenyl group makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6O/c1-2-21-5-7-22(8-6-21)13-4-3-11(9-12(13)16)19-15(23)14-17-10-18-20-14/h3-4,9-10H,2,5-8H2,1H3,(H,19,23)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLFQEUAPWWTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=NC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 4
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 5
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 6
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide

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